molecular formula C11H8BrCl B11861410 2-(Bromomethyl)-8-chloronaphthalene

2-(Bromomethyl)-8-chloronaphthalene

Cat. No.: B11861410
M. Wt: 255.54 g/mol
InChI Key: ZUGWHCSAAMHQKY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-8-chloronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the eighth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-8-chloronaphthalene typically involves the bromination of 8-chloronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like dichloromethane or acetone and bromination reagents such as NBS are common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-8-chloronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 8-chloronaphthalene.

Scientific Research Applications

2-(Bromomethyl)-8-chloronaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-8-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)naphthalene
  • 2-Bromomethyl-1,3-dioxolane
  • Ethyl 2-(bromomethyl)acrylate

Uniqueness

2-(Bromomethyl)-8-chloronaphthalene is unique due to the presence of both bromomethyl and chlorine substituents on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one reactive group .

Properties

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

7-(bromomethyl)-1-chloronaphthalene

InChI

InChI=1S/C11H8BrCl/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2

InChI Key

ZUGWHCSAAMHQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)C(=C1)Cl

Origin of Product

United States

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